Dechloro ethylcloprostenolamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dechloro ethylcloprostenolamide is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its use in various medical and cosmetic applications, especially in products designed to promote eyelash growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dechloro ethylcloprostenolamide involves multiple steps, starting from readily available precursors. The process typically includes:

Formation of the Core Structure: The initial step involves the construction of the core prostaglandin structure through a series of organic reactions, including aldol condensations

Biological Activity

Dechloro ethylcloprostenolamide is a synthetic prostaglandin analogue primarily used in cosmetic products, particularly eyelash serums, for its eyelash enhancement properties. This compound has garnered attention for its potential biological activities, which include effects on eyelash growth and possible implications for ocular health. The following sections detail its biological activity, supported by research findings, clinical studies, and safety assessments.

Overview of this compound

This compound is structurally related to naturally occurring prostaglandins, which are lipid compounds that exert various physiological effects in the body. This compound is often included in over-the-counter (OTC) eyelash serums marketed for enhancing eyelash length and thickness.

The biological activity of this compound is primarily attributed to its interaction with prostaglandin receptors. Prostaglandins are known to influence hair follicle biology by prolonging the anagen (growth) phase of hair follicles. This mechanism is critical in understanding how this compound promotes eyelash growth.

Key Findings from Research Studies

-

Eyelash Growth Enhancement :

- A randomized, double-blind clinical trial involving 34 healthy volunteers demonstrated that participants using this compound experienced significant increases in eyelash length after four weeks of daily application. The average increases were:

- Group A: 1.69 mm

- Group B: 1.94 mm

- Group C (placebo): 0.63 mm

- Minimal side effects were reported, with only transient irritation noted in some participants .

- A randomized, double-blind clinical trial involving 34 healthy volunteers demonstrated that participants using this compound experienced significant increases in eyelash length after four weeks of daily application. The average increases were:

-

Ocular Surface Implications :

- Research indicates that the use of prostaglandin analogues like this compound may be linked to ocular surface conditions. A study highlighted the role of inflammatory mediators such as prostaglandin E2 (PGE2) in promoting T helper cell differentiation, which can exacerbate conditions like dry eye disease (DED) through inflammatory pathways . Although direct evidence for this compound's effect on DED is limited, its classification as a prostaglandin analogue necessitates caution regarding potential ocular surface impacts.

Safety and Side Effects

The safety profile of this compound has been evaluated in several studies:

- Clinical Trials : In trials assessing the efficacy of eyelash serums containing this compound, side effects were generally minimal, with reports of transient irritation being the most common adverse effect .

- Toxicological Assessments : Safety assessments indicate negligible systemic risk associated with this compound when used as directed in cosmetic formulations. Experts have concluded that systemic exposure to this compound is highly unlikely, suggesting a favorable safety profile for topical applications .

Comparative Data Table

| Study/Trial | Sample Size | Treatment Duration | Eyelash Length Increase | Side Effects |

|---|---|---|---|---|

| Clinical Trial (Group A) | 34 | 4 weeks | 1.69 mm | Minimal irritation |

| Clinical Trial (Group B) | 34 | 4 weeks | 1.94 mm | Minimal irritation |

| Clinical Trial (Placebo) | 34 | 4 weeks | 0.63 mm | None |

Case Studies and User Reports

Subjective reports from users of products containing this compound have confirmed improvements in eyelash appearance, including increased length and thickness. These anecdotal accounts align with clinical findings, reinforcing the compound's efficacy as an eyelash enhancer while emphasizing the need for further research into long-term safety and ocular health implications .

Properties

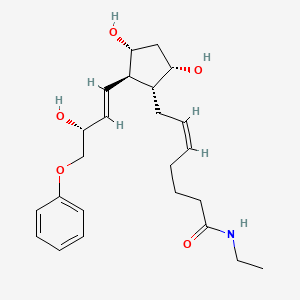

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJVWZWVBSDQO-YJDFRJIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951319-59-8 |

Source

|

| Record name | Dechloro ethylcloprostenolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECHLORO ETHYLCLOPROSTENOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of dechloro ethylcloprostenolamide in promoting eyelash growth?

A1: While the provided research papers [, ] focus on the observed effects of this compound on eyelash growth, they do not delve into the specific molecular mechanism of action. Further research is needed to elucidate the specific receptors and signaling pathways involved. It is plausible that, similar to other prostaglandin analogues used for eyelash growth, this compound interacts with prostaglandin receptors in the hair follicle, potentially influencing the hair growth cycle and promoting anagen (growth) phase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.